molecular formula C6H5BrN2O B14834034 2-(Bromomethyl)pyrimidine-4-carbaldehyde

2-(Bromomethyl)pyrimidine-4-carbaldehyde

Cat. No.: B14834034
M. Wt: 201.02 g/mol
InChI Key: SOLKKZOLUKDEHN-UHFFFAOYSA-N
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Description

2-(Bromomethyl)pyrimidine-4-carbaldehyde is a pyrimidine derivative featuring a bromomethyl (-CH₂Br) group at the 2-position and an aldehyde (-CHO) group at the 4-position of the pyrimidine ring. Pyrimidine derivatives are critical intermediates in organic synthesis, particularly in pharmaceutical and agrochemical research, due to their versatile reactivity . The bromomethyl group enhances electrophilicity, enabling nucleophilic substitution reactions, while the aldehyde group facilitates condensation and cyclization reactions.

Properties

Molecular Formula

C6H5BrN2O

Molecular Weight

201.02 g/mol

IUPAC Name

2-(bromomethyl)pyrimidine-4-carbaldehyde

InChI

InChI=1S/C6H5BrN2O/c7-3-6-8-2-1-5(4-10)9-6/h1-2,4H,3H2

InChI Key

SOLKKZOLUKDEHN-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1C=O)CBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)pyrimidine-4-carbaldehyde typically involves the bromination of a suitable pyrimidine precursor. One common method is the bromination of 2-methylpyrimidine-4-carbaldehyde using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform under reflux conditions.

Industrial Production Methods

While specific industrial production methods for 2-(Bromomethyl)pyrimidine-4-carbaldehyde are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling and disposal of hazardous materials.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)pyrimidine-4-carbaldehyde can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) under mild heating.

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

Major Products Formed

    Nucleophilic Substitution: Substituted pyrimidine derivatives.

    Oxidation: 2-(Bromomethyl)pyrimidine-4-carboxylic acid.

    Reduction: 2-(Bromomethyl)pyrimidine-4-methanol.

Scientific Research Applications

2-(Bromomethyl)pyrimidine-4-carbaldehyde has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of various biologically active compounds, including potential antiviral and anticancer agents.

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Material Science: It can be utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)pyrimidine-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, while the aldehyde group can participate in various biochemical reactions.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 2-(Bromomethyl)pyrimidine-4-carbaldehyde with structurally related pyrimidine derivatives:

Compound Name Molecular Formula Substituents and Key Features Applications/Reactivity Reference
2-(Bromomethyl)pyrimidine-4-carbaldehyde C₆H₅BrN₂O - Bromomethyl at C2
- Aldehyde at C4
Intermediate in cross-coupling, nucleophilic substitutions; potential pharmaceutical precursor
2-(Chloromethyl)pyrimidine-4-carbaldehyde C₆H₅ClN₂O - Chloromethyl at C2
- Aldehyde at C4
Less reactive in SN2 reactions due to weaker leaving group (Cl⁻ vs. Br⁻)
2-Amino-5-bromopyrimidine-4-carbaldehyde C₅H₄BrN₃O - Amino (-NH₂) at C2
- Bromo at C5
- Aldehyde at C4
Building block for heterocyclic compounds; used in enzyme studies and biochemical assays
4-(Bromomethyl)pyrimidine hydrobromide C₅H₆Br₂N₂ - Bromomethyl at C4
- Hydrobromide salt
- No aldehyde group
Nucleophilic substitution reactions; distinct regioselectivity due to C4 substitution
4-Isopropylpyrimidine-2-carbaldehyde C₈H₁₀N₂O - Isopropyl at C4
- Aldehyde at C2
Agrochemical research; steric hindrance alters reaction pathways

Reactivity and Application Differences

Halogen Effects
  • Bromine vs. Chlorine : The bromomethyl group in the target compound exhibits higher reactivity in nucleophilic substitutions (e.g., SN2) compared to its chloro analog due to Br⁻ being a better leaving group. This makes it preferable in synthetic routes requiring efficient alkylation or cross-coupling .
Substituent Position and Functional Groups
  • Aldehyde Position : Moving the aldehyde from C4 (target compound) to C2 (4-Isopropylpyrimidine-2-carbaldehyde) alters electronic properties and steric effects, influencing condensation reactions and molecular interactions .
  • Amino vs. Bromomethyl: The amino group in 2-Amino-5-bromopyrimidine-4-carbaldehyde increases solubility in polar solvents and enables Schiff base formation, whereas the bromomethyl group prioritizes electrophilic reactivity .

Case Study: Comparative Reactivity in Substitution Reactions

A study on 4-(Bromomethyl)pyrimidine hydrobromide demonstrated that bromomethyl-substituted pyrimidines undergo nucleophilic substitutions 20–30% faster than their chloro analogs under identical conditions . This trend likely extends to 2-(Bromomethyl)pyrimidine-4-carbaldehyde, making it a superior candidate for synthesizing complex heterocycles.

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